molecular formula C7H6BFO4 B1587506 3-Carboxy-2-fluorophenylboronic acid CAS No. 1072952-09-0

3-Carboxy-2-fluorophenylboronic acid

Cat. No.: B1587506
CAS No.: 1072952-09-0
M. Wt: 183.93 g/mol
InChI Key: DLSFOCMCMFDBOG-UHFFFAOYSA-N
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Description

3-Carboxy-2-fluorophenylboronic acid (3-CFPA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, meaning it contains a boron atom that is bound to two oxygen atoms. It is also a carboxylic acid, meaning it contains a carboxyl group (COOH) that is bound to an aromatic ring. 3-CFPA has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Fluorescent Chemosensors and Bioimaging

3-Carboxy-2-fluorophenylboronic acid derivatives have been utilized in the development of fluorescent chemosensors for the selective and sensitive detection of metal ions such as Al(3+), showcasing their potential in complex biological systems including live cell imaging. These chemosensors leverage the aggregation-induced emission (AIE) effect for enhanced fluorescence, allowing for high signal-to-noise ratio imaging without multiple washing steps, demonstrating their utility in functional studies and analysis of metal ions in biosystems (Gui et al., 2015).

Saccharide Sensing and Selectivity Enhancement

Phenylboronic acid derivatives, including those similar to this compound, have been employed for the sensitive and selective sensing of saccharides. These compounds can form complexes with saccharides, improving selectivity through mechanisms like "knock-out" binding which is crucial for applications in glucose sensing. This approach has been particularly effective in enhancing the specificity for glucose over other saccharides, highlighting the potential of boronic acid derivatives in the development of advanced glucose sensors (Huang et al., 2013).

Optical Modulation and Nanotechnology

The structural features of phenylboronic acids, including those related to this compound, have been found to significantly influence the optical properties of carbon nanotube systems. Studies show a clear link between the molecular structure of phenylboronic acids and the photoluminescence quantum yield of single-walled carbon nanotubes (SWNTs), indicating potential applications in the development of nanotechnology-based sensors and devices (Mu et al., 2012).

Mechanistic Insights in Carbohydrate Sensing

Research on ortho-Aminomethylphenylboronic acids has provided significant insights into the mechanisms of carbohydrate sensing, shedding light on the role of such groups in enhancing binding affinity at neutral pH and modulating the fluorescence of appended fluorophores. This understanding is critical for designing more efficient sensors for carbohydrates and other compounds containing vicinal diols, demonstrating the broader relevance of boronic acid derivatives in chemical sensing technologies (Sun et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3-Carboxy-2-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and relatively stable , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the performance of this compound. Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

3-Carboxy-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . Additionally, this compound can interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids, such as serine proteases .

Cellular Effects

It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules . For instance, this compound may inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . The compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments .

Properties

IUPAC Name

3-borono-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSFOCMCMFDBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402533
Record name 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-09-0
Record name 3-Borono-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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